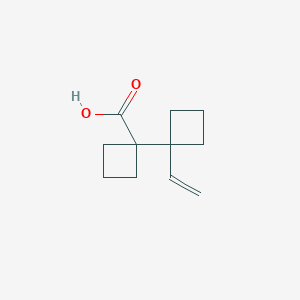

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid

Description

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound features a cyclobutane ring substituted with an ethenyl group and a carboxylic acid group, making it a unique structure in organic chemistry.

Properties

IUPAC Name |

1-(1-ethenylcyclobutyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-10(5-3-6-10)11(9(12)13)7-4-8-11/h2H,1,3-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMCKKKOXYLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Alcohols or amines in the presence of acid catalysts

Major Products

Oxidation: Ketones or aldehydes

Reduction: Ethyl-substituted cyclobutane

Substitution: Esters, amides, or other derivatives

Scientific Research Applications

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in π-π interactions or hydrogen bonding, while the carboxylic acid group can form ionic or hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Cyclobutane-1-carboxylic acid: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

1-(1-Methylcyclobutyl)cyclobutane-1-carboxylic acid: Contains a methyl group instead of an ethenyl group, leading to different chemical and biological properties.

Uniqueness

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the ethenyl and carboxylic acid groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid, identified by its CAS number 2138070-13-8, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid is , with a molecular weight of approximately 170.22 g/mol. The compound features a cyclobutane ring substituted with an ethenyl group and a carboxylic acid functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.22 g/mol |

| CAS Number | 2138070-13-8 |

| Functional Groups | Carboxylic acid |

Biological Activity Overview

Research indicates that compounds containing cyclobutane rings exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid may enhance its efficacy in these areas.

Antimicrobial Activity

Studies have shown that cyclobutane derivatives can possess significant antimicrobial properties. For example, compounds similar to 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid have been tested against various bacterial strains and fungi, demonstrating inhibitory effects.

Anticancer Potential

The compound's structural characteristics suggest potential interactions with cancer cell pathways. Preliminary studies indicate that cyclobutane derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

The biological activity of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The carboxylic acid moiety may interact with active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that control cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and cell death in cancerous cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclobutane derivatives demonstrated that 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound may induce programmed cell death through intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.